
Silane, trimethyl(tetrahydro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(tetrahydro-2-furanyl)- is an organosilicon compound with the molecular formula C7H16O2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one tetrahydro-2-furanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(tetrahydro-2-furanyl)- typically involves the reaction of trimethylsilane with tetrahydro-2-furanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl(tetrahydro-2-furanyl)- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl(tetrahydro-2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The tetrahydro-2-furanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl(tetrahydro-2-furanyl)- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of Silane, trimethyl(tetrahydro-2-furanyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Silane, trimethyl(tetrahydro-2-furanyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a tool in biochemical research.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(tetrahydro-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a hydride donor or acceptor, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in semiconductor processing and as a reagent in organic synthesis.
Dimethylsilane: Another organosilicon compound with two methyl groups attached to the silicon atom, used in similar applications as trimethylsilane.
Uniqueness
Silane, trimethyl(tetrahydro-2-furanyl)- is unique due to the presence of the tetrahydro-2-furanyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where other silanes may not be suitable.
Propriétés
Numéro CAS |
90541-71-2 |
|---|---|
Formule moléculaire |
C7H16OSi |
Poids moléculaire |
144.29 g/mol |
Nom IUPAC |
trimethyl(oxolan-2-yl)silane |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7-5-4-6-8-7/h7H,4-6H2,1-3H3 |
Clé InChI |
JSZMEASFFPHXCF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)

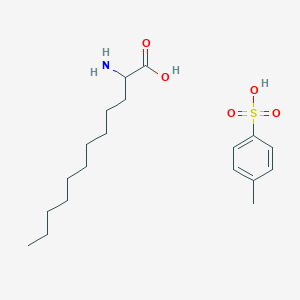
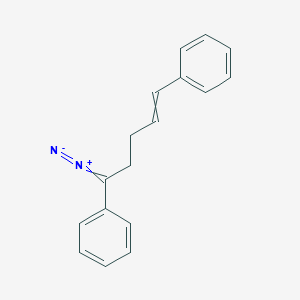

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
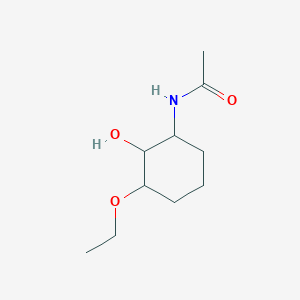
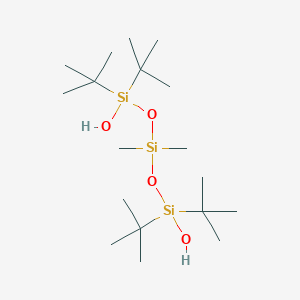
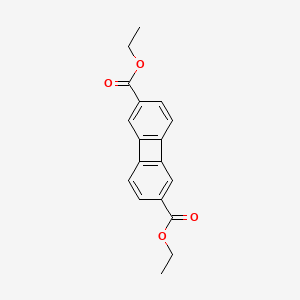
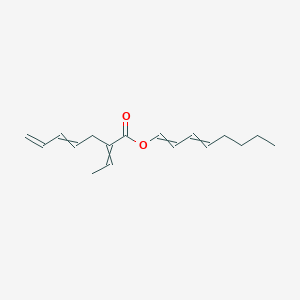
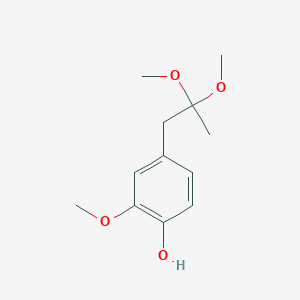

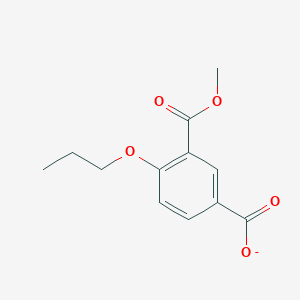
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
